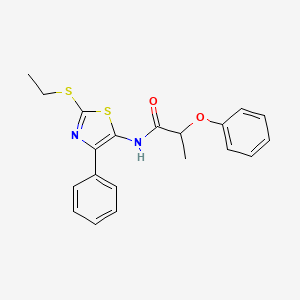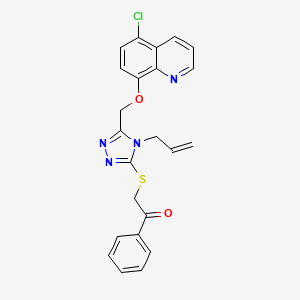![molecular formula C13H9Cl2NO B2966721 4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol CAS No. 1219495-49-4](/img/structure/B2966721.png)
4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C13H9Cl2NO. It has an average mass of 266.123 Da and a monoisotopic mass of 265.006134 Da .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The reaction was carried out in a methanolic medium .Molecular Structure Analysis
The compound has an E configuration. In the crystal structure of the compound, the C=N double bond length is 1.286 (3) Å (C7=N1), exhibiting the double-double bond character. The dihedral angle formed by the two aromatic rings is 23.4° .Chemical Reactions Analysis
The compound participates in coordination with metal (II) ions, forming complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). The “O” and “N” donor atoms of the Schiff base ligand participate in this coordination, resulting in a six-coordinated octahedral geometry for all these complexes .Physical And Chemical Properties Analysis
The compound is brown in color. It has a high melting point, greater than 350°C . The yield of the compound from the synthesis process was 73.91% .科学的研究の応用
Synthesis and Structural Characterization
Research has focused on the synthesis and characterization of imine derivatives, including compounds with similar structures to 4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol. These compounds are synthesized and their crystal structures verified using single-crystal X-ray diffraction (XRD) techniques. Crystal packing and intermolecular interactions are explored through Hirshfeld surface analysis, providing insights into the stability and structural properties of these compounds. Computational studies complement these analyses by investigating molecular structures and optoelectronic properties, aiding in understanding their potential bioactivity and applications in materials science (Ashfaq et al., 2022).
Optoelectronic Properties
The optoelectronic properties of imine derivatives are of significant interest. Conductivity and band gap studies of oligomers derived from similar compounds have been conducted, revealing their potential in electronic and photonic applications. These studies involve the synthesis of oligomer-metal complexes and investigating their electrochemical HOMO and LUMO band gap energies, demonstrating their utility in developing new materials with specific electronic properties (Kaya & Koyuncu, 2006).
Bioactivity and Photocatalytic Applications
Some derivatives have been explored for their bioactivity against crucial proteins of SARS-CoV-2, showcasing the potential of these compounds in medicinal chemistry and drug design. The interaction energy values with proteins indicate their inhibitory properties, encouraging further in vitro and in vivo investigations (Ashfaq et al., 2022). Additionally, the photocatalytic degradation of environmental contaminants like 4-chlorophenol using catalyzed reactions has been studied, highlighting the environmental applications of these compounds in water treatment and pollution remediation (Eslami et al., 2018).
Sensing and Detection Applications
The synthesis of receptors for the detection of specific anions in aqueous media represents another area of application. These receptors exhibit high sensitivity and selectivity, making them suitable for developing new chemosensors for environmental monitoring and analytical chemistry (Naderi et al., 2019).
作用機序
The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method. The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
特性
IUPAC Name |
4-chloro-2-[(2-chlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBGPPLDRPYMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

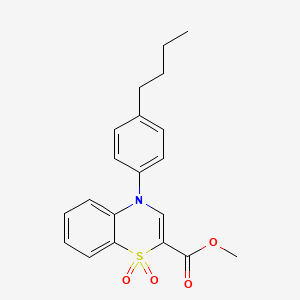
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)
![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)
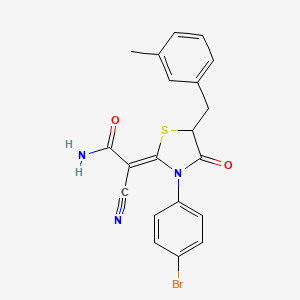
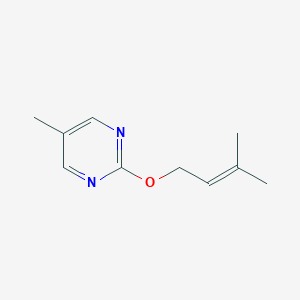
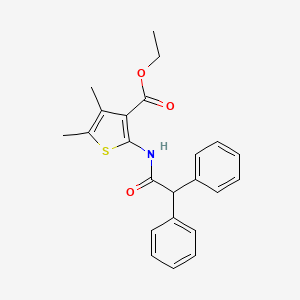
![ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2966649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)
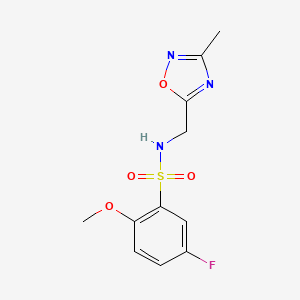
![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2966652.png)

![methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2966657.png)
